molecular formula C18H20N4O2S B2405704 4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2415534-43-7

4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B2405704
CAS No.: 2415534-43-7
M. Wt: 356.44
InChI Key: QLPOFHKPPVSABV-UHFFFAOYSA-N
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Description

4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzothiazole core substituted with a methoxy group and a piperidinyl-pyrimidinyl moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidinyl-Pyrimidinyl Moiety: This step involves the reaction of the benzothiazole intermediate with a piperidinyl-pyrimidinyl derivative. This can be done through nucleophilic substitution reactions, often using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the pyrimidinyl moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with benzothiazole cores are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could be explored for similar applications.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that inhibit or modulate their activity. The presence of the piperidinyl-pyrimidinyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-[3-(pyridin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
  • 4-Methoxy-2-[3-(pyrimidin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole may exhibit unique properties due to the specific positioning of the pyrimidinyl moiety, which can influence its chemical reactivity and biological activity. The methoxy group at the 4-position also contributes to its distinct characteristics, potentially affecting its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-23-14-6-2-7-15-16(14)21-18(25-15)22-10-3-5-13(11-22)12-24-17-19-8-4-9-20-17/h2,4,6-9,13H,3,5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPOFHKPPVSABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)COC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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